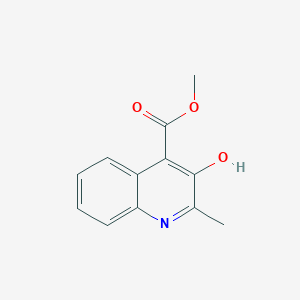

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

Description

BenchChem offers high-quality Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-2-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHDNWZFADKDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the , a valuable quinoline derivative. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, and functionalized analogues like the title compound serve as critical intermediates in the development of novel pharmaceuticals and disperse dyes.[1] This document details a robust two-step synthetic pathway, beginning with the synthesis of the precursor, 3-Hydroxy-2-methylquinoline-4-carboxylic acid, via a Pfitzinger-type reaction, followed by a classical Fischer esterification. We provide in-depth, field-proven experimental protocols and explain the causality behind procedural choices. Furthermore, a rigorous characterization workflow is presented, employing modern spectroscopic and analytical techniques to ensure structural verification and purity assessment. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction to the Quinoline Core and the Target Molecule

The quinoline ring system is a privileged heterocyclic scaffold, forming the structural basis for a wide array of compounds with significant biological activities, including antimalarial (e.g., Chloroquine), antibacterial, and anticancer properties.[2] The specific substitution pattern of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, featuring hydroxyl, methyl, and methyl ester functionalities, makes it a versatile building block for further chemical elaboration. Its precursor, 3-Hydroxy-2-methylquinoline-4-carboxylic acid, is noted for its use as an intermediate in the production of dyes.[1] Understanding its synthesis and confirming its structure with high fidelity are therefore paramount for its application in research and development.

A Validated Synthetic Strategy

Our synthetic approach is a logical and efficient two-step process. First, we construct the core quinoline ring system to yield the carboxylic acid precursor. Second, we perform an esterification to obtain the final methyl ester product. This strategy is selected for its reliability, high yields, and use of readily available starting materials.

Caption: Overall two-step synthetic pathway from Isatin to the target methyl ester.

Step 1: Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid

Mechanistic Rationale: The synthesis of the quinoline core is effectively achieved through a well-established Pfitzinger-type reaction. This method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[3] In our case, isatin is hydrolyzed by a base (such as calcium or sodium hydroxide) to open the ring, forming the salt of isatic acid. This intermediate then condenses with an α-haloketone like chloroacetone. The subsequent intramolecular cyclization and dehydration yield the desired quinoline-4-carboxylic acid structure. This method is highly reliable and has been documented to produce excellent yields of approximately 90%.[4]

Detailed Experimental Protocol:

-

Preparation of Base Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, prepare a milk of lime by stirring quicklime (CaO, 1.1 equivalents) in water. Alternatively, an aqueous solution of sodium hydroxide (2.2 equivalents) can be used.

-

Isatin Addition: To the stirred base solution, add isatin (1.0 equivalent) portion-wise. Heat the mixture to approximately 60-70°C until the isatin dissolves and a light-yellow solution or suspension of the isatate salt is formed.

-

Carbonyl Addition: While maintaining the temperature between 70-80°C, add chloroacetone (1.1 equivalents) dropwise to the reaction mixture over 30 minutes. The choice of an α-haloketone is crucial for driving the reaction efficiently.

-

Reaction Monitoring: Continue stirring the mixture at 80°C for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the isatin spot is no longer detectable.

-

Precipitation: After completion, cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of ~4-5 using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate out of the solution.

-

Isolation and Purification: The resulting light-yellow precipitate of 3-Hydroxy-2-methylquinoline-4-carboxylic acid is collected by vacuum filtration.[4] The solid is washed thoroughly with cold water to remove inorganic salts and then dried. The product can be further purified by recrystallization from ethanol or by dissolving it in a dilute sodium carbonate solution and re-precipitating with acid.[4]

Step 2: Esterification to Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

Mechanistic Rationale: Fischer esterification is the chosen method due to its simplicity and effectiveness for converting carboxylic acids to esters. The reaction employs an excess of the alcohol (methanol), which serves as both a reagent and the solvent, in the presence of a strong acid catalyst (typically sulfuric acid). The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the methyl ester. Driving the equilibrium towards the product is achieved by using a large excess of methanol.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend the dried 3-Hydroxy-2-methylquinoline-4-carboxylic acid (1.0 equivalent) in anhydrous methanol (at least 10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the suspension.

-

Reflux: Heat the mixture to reflux (approx. 65°C) and maintain it for 6-12 hours. The reaction should be monitored by TLC to track the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol using a rotary evaporator.

-

Neutralization and Extraction: Dilute the residue with cold water and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 50 mL).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid, Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate.

Sources

- 1. shubhamspecialty.com [shubhamspecialty.com]

- 2. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into the structural elucidation and analytical characterization of this compound using mass spectrometry.

Introduction: The Significance of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

Quinoline and its derivatives are a prominent class of N-heterocyclic compounds that form the core scaffold of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3][4] Methyl 3-hydroxy-2-methylquinoline-4-carboxylate (C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ) is a functionalized quinoline derivative with potential applications in drug discovery.[5] Its structural complexity, featuring a hydroxyl group, a methyl group, and a methyl carboxylate substituent on the quinoline core, necessitates robust analytical techniques for unambiguous characterization. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural confirmation and purity assessment of such novel chemical entities.

This guide will delve into the practical and theoretical aspects of analyzing Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate by mass spectrometry, with a focus on electrospray ionization (ESI) and the elucidation of its fragmentation pathways.

Experimental Approach: From Sample to Spectrum

The successful mass spectrometric analysis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate hinges on meticulous sample preparation and the selection of appropriate instrumental parameters.

Sample Preparation Protocol

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system at an optimal concentration, free from interfering contaminants.

Protocol for Sample Preparation:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate and dissolve it in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a mixture thereof, to create a 1 mg/mL stock solution. The choice of solvent should be guided by the compound's solubility.[5]

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions in the range of 1-10 µg/mL. The final solvent composition should be compatible with the chosen ionization technique and liquid chromatography system, if used. A typical starting solvent for ESI is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.

Instrumental Setup: A Logic-Driven Approach

The choice of ionization source and mass analyzer is critical for obtaining high-quality mass spectra. For a polar, nitrogen-containing heterocyclic compound like Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically produces an abundant protonated molecule, [M+H]⁺.[6][7][8]

Table 1: Recommended Mass Spectrometry Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atom in the quinoline ring is basic and readily accepts a proton, leading to a strong [M+H]⁺ signal.[6] |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for efficient ion formation.[8] |

| Nebulizing Gas (N₂) Flow | Instrument Dependent | Assists in desolvation of the charged droplets. |

| Drying Gas (N₂) Flow | Instrument Dependent | Facilitates the evaporation of solvent from the droplets. |

| Drying Gas Temperature | 250 - 350 °C | Aids in the desolvation process without causing thermal degradation of the analyte. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF provides high-resolution mass measurements for accurate mass determination, while QqQ is excellent for targeted fragmentation studies (MS/MS). |

| Collision Energy (for MS/MS) | 10 - 40 eV (Ramped) | A range of collision energies should be explored to induce fragmentation and obtain a comprehensive fragmentation pattern. |

Deciphering the Mass Spectrum: A Deep Dive into Fragmentation Analysis

The mass spectrum of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate provides a wealth of structural information. The full scan mass spectrum will primarily show the protonated molecular ion, [M+H]⁺, at m/z 218.07. Tandem mass spectrometry (MS/MS) of this precursor ion will reveal characteristic fragmentation patterns that can be used to confirm the compound's structure.

Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is expected to proceed through a series of logical bond cleavages and rearrangements, driven by the stability of the resulting fragment ions.[9][10][11][12]

Diagram 1: Proposed Fragmentation Pathway

Caption: Proposed MS/MS fragmentation of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate.

Explanation of Key Fragmentations:

-

[M+H]⁺ at m/z 218.07: This is the protonated molecular ion, representing the intact molecule with an added proton.

-

Loss of Methanol (CH₃OH) to m/z 186.06: A common fragmentation pathway for methyl esters with a neighboring hydroxyl group is the neutral loss of methanol via a cyclization reaction. This is often a prominent fragment.

-

Subsequent Loss of Carbon Monoxide (CO) to m/z 158.06: Following the loss of methanol, the resulting ion can lose a molecule of carbon monoxide from the quinoline ring, a characteristic fragmentation for hydroxyquinolines.[10]

-

Loss of a Methoxy Radical (•OCH₃) to m/z 187.07: Direct cleavage of the ester can result in the loss of a methoxy radical, leading to an acylium ion. This is a common fragmentation for methyl esters.[11]

-

Loss of the Methyl Carboxylate Radical (•COOCH₃) to m/z 159.08: Cleavage of the bond between the quinoline ring and the carboxylate group can result in the loss of the entire methyl ester group as a radical.

-

Loss of Hydrogen Cyanide (HCN) to m/z 131.07: The quinoline ring itself can undergo fragmentation, with a characteristic loss of HCN, leading to a stable benzofuran-like cation.[9]

Table 2: Summary of Expected Fragment Ions

| m/z (calculated) | Proposed Formula | Description of Loss |

| 218.07 | C₁₂H₁₂NO₃⁺ | [M+H]⁺ |

| 187.07 | C₁₁H₉NO₂⁺ | Loss of •OCH₃ |

| 186.06 | C₁₁H₈NO₂⁺ | Loss of CH₃OH |

| 159.08 | C₁₀H₉NO⁺ | Loss of •COOCH₃ |

| 158.06 | C₁₀H₈NO⁺ | Loss of CH₃OH and CO |

| 131.07 | C₉H₇O⁺ | Loss of CH₃OH, CO, and HCN |

Experimental Workflow: A Visual Guide

The overall process of analyzing Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate by LC-MS/MS can be visualized as a streamlined workflow.

Diagram 2: LC-MS/MS Experimental Workflow

Caption: A streamlined workflow for the LC-MS/MS analysis of small molecules.

Conclusion: The Power of Mass Spectrometry in Drug Development

The mass spectrometric analysis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, as outlined in this guide, provides a robust and reliable method for its structural characterization. By employing soft ionization techniques like ESI and leveraging the power of tandem mass spectrometry, researchers can confidently confirm the molecular weight and elucidate the structure of this and other novel quinoline derivatives. The predictable fragmentation patterns, rooted in the fundamental principles of organic chemistry, serve as a molecular fingerprint, ensuring the identity and purity of compounds advancing through the drug discovery and development pipeline. This in-depth understanding of the mass spectrometric behavior of such molecules is indispensable for modern pharmaceutical research.

References

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- ChemRxiv | Cambridge Open Engage. Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds.

- Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES.

- ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF.

- PubMed. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry.

- Vulcanchem. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3.

- ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry.

- UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Wikipedia. Electrospray ionization.

- NIH. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

- Dyes Intermediate. 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid.

- Semantic Scholar. Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation of Terminal Alkynes Using an N-Heterocyclic Carbene Complex of Iridium, Allow Detection/Characterization of All Reaction Intermediates⊥.

- Google Patents. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

- YouTube. Electrospray ionization.

- ResearchGate. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using....

- NIH. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

- Wikipedia. Fragmentation (mass spectrometry).

- NIH. CID 159435398 | C22H18N2O6 - PubChem.

- ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry.

- PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.

- PubChemLite. Methyl 4-hydroxyquinoline-3-carboxylate (C11H9NO3).

- Benchchem. Methyl 3-hydroxyquinoline-4-carboxylate|CAS 73776-18-8.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chempap.org [chempap.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Genesis of a Quinoline Core: A Technical Guide to the Discovery and First Synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the historical discovery and seminal synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid, a foundational scaffold in medicinal chemistry and dye manufacturing. As a senior application scientist, this document is structured to provide not only a historical narrative but also a deep dive into the chemical principles and experimental intricacies that defined the emergence of this crucial molecule.

Introduction: The Quinolone Scaffolding and its Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The introduction of hydroxyl and carboxylic acid functionalities significantly modulates the physicochemical and pharmacological properties of the quinoline nucleus, enhancing its potential for diverse applications. 3-Hydroxy-2-methylquinoline-4-carboxylic acid (CAS 117-57-7) stands as a key intermediate in the synthesis of a wide array of more complex molecules, owing to the reactivity of its functional groups. Its discovery and the development of its synthesis were pivotal moments for synthetic organic chemistry.

The Dawn of a Molecule: Discovery by Berlingozzi and Capuano

The first documented existence of 3-Hydroxy-2-methylquinoline-4-carboxylic acid is credited to the Italian chemists S. Berlingozzi and G.B. Capuano. Their work, preceding 1935, laid the foundational stone for all subsequent research on this compound. While the original publication in "Atti della Reale Accademia dei Lincei" remains a cornerstone of chemical literature, the subsequent patenting of a refined synthesis method brought their discovery to the forefront of industrial chemistry. The initial discovery likely emerged from systematic investigations into the reactivity of isatin and its derivatives, a fertile ground for the construction of novel heterocyclic systems.

The First Industrially Viable Synthesis: A Detailed Exploration

The first detailed and reproducible synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid was disclosed in a 1935 patent application by Hans Schlichenmaier and Ludwig Schürnig. This method, which builds upon the foundational discovery of Berlingozzi and Capuano, provided a scalable and efficient route to the target molecule, unlocking its potential for broader applications.

Underlying Chemical Principles: A Modified Pfitzinger Reaction

The synthesis detailed in the patent is a variation of the Pfitzinger reaction, a powerful method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. In the classical Pfitzinger reaction, the amide bond of isatin is hydrolyzed by a base to form an intermediate keto-acid. This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid.

The Schlichenmaier and Schürnig synthesis introduces a key modification by utilizing chloroacetone as the carbonyl component. This choice directly leads to the desired 2-methyl and 3-hydroxy substitution pattern on the quinoline ring. The reaction proceeds through the initial formation of the calcium salt of isatic acid, which then reacts with chloroacetone.

Reaction Mechanism

The reaction mechanism can be conceptualized as a multi-step process, beginning with the base-catalyzed opening of the isatin ring.

Caption: Reaction mechanism for the synthesis of 3-Hydroxy-2-methylquinoline-4-carboxylic acid.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from the procedure described in US Patent 2,082,358.

Materials:

-

Isatin

-

Quicklime (Calcium Oxide, CaO)

-

Water

-

Chloroacetone

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Preparation of Milk of Lime: In a suitable reaction vessel, stir 18 parts of quicklime with 700 parts of water to form a mobile milk of lime.

-

Formation of the Calcium Salt of Isatic Acid: To the milk of lime, add 23.52 parts of isatin. Heat the mixture to 80°C with continuous stirring until a light-yellow, thinly liquid magma of the calcium salt of isatic acid is obtained.

-

Reaction with Chloroacetone: Slowly add 16 parts of chloroacetone to the reaction mixture while maintaining the temperature at approximately 80°C and continuing to stir.

-

Reaction Completion: Continue stirring the mixture for 4 to 5 hours at the same temperature.

-

Precipitation of the Product: Allow the reaction mixture to cool. Acidify the mixture to Congo red paper with concentrated hydrochloric acid. A light-yellow precipitate of 3-Hydroxy-2-methylquinoline-4-carboxylic acid will form.

-

Isolation and Purification: Filter the precipitate with suction, wash with water until free from salt, and dry. The product can be further purified by dissolving it in a sodium carbonate solution, filtering, and reprecipitating with hydrochloric acid.

Quantitative Data

The following table summarizes the quantitative aspects of the synthesis as described in the patent.

| Reactant/Product | Molar Mass ( g/mol ) | Amount (parts by weight) |

| Isatin | 147.13 | 23.52 |

| Chloroacetone | 92.52 | 16 |

| 3-Hydroxy-2-methylquinoline-4-carboxylic Acid | 203.19 | ~27 (Theoretical Yield) |

| Reported Yield | ~83.5% of theoretical |

Characterization and Significance

The synthesized 3-Hydroxy-2-methylquinoline-4-carboxylic acid is a light-yellow solid. Its structure, featuring a hydroxyl group at the 3-position, a methyl group at the 2-position, and a carboxylic acid at the 4-position, makes it a versatile intermediate. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, while the hydroxyl group can undergo etherification and other modifications. The quinoline nitrogen is also available for quaternization. This array of reactive sites has cemented its role as a valuable building block in the synthesis of disperse and solvent dyes, as well as in the development of novel pharmaceutical agents.

Conclusion

The journey from the initial discovery of 3-Hydroxy-2-methylquinoline-4-carboxylic acid by Berlingozzi and Capuano to the development of a robust and scalable synthesis marks a significant advancement in heterocyclic chemistry. The interplay of academic curiosity and industrial innovation, as evidenced by the original research and subsequent patenting, highlights the collaborative nature of scientific progress. This foundational work has paved the way for the development of a multitude of compounds with important applications in materials science and medicine, underscoring the enduring legacy of this seminal discovery and synthesis.

References

-

Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886 , 33 (1), 100. [Link]

- Schlichenmaier, H.; Schürnig, L. 2-methyl-3-hydroxyquinoline-4-carboxylic acids and a process of preparing them. U.S.

-

3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate. Shubham Speciality Products. [Link]

-

Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

An In-depth Technical Guide to Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Quinoline Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Within this privileged scaffold, Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate emerges as a compound of significant interest. Its carefully arranged functional groups—a hydroxyl, a methyl, and a methyl carboxylate—offer a rich chemical playground for the synthesis of novel derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this molecule, with a particular focus on insights relevant to drug discovery and development.

Molecular Architecture and Physicochemical Profile

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is a heterocyclic compound built upon a quinoline framework. The strategic placement of its substituents dictates its chemical behavior and potential for molecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | |

| Molecular Weight | 217.22 g/mol | |

| Appearance | Expected to be a crystalline solid | |

| Melting Point | Not available in commercial catalogs; dependent on purity and crystalline form. The parent carboxylic acid melts at 235 °C with decomposition.[1] | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. The parent carboxylic acid is sparingly soluble in water (0.04 g/L at 20 °C). | |

| CAS Number | Not assigned (not a cataloged compound) |

Structural Diagram:

Caption: 2D structure of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate.

Synthesis and Chemical Reactivity

Synthesis of the Carboxylic Acid Precursor

The parent compound, 3-Hydroxy-2-methylquinoline-4-carboxylic acid, can be synthesized through established methods, most notably the Pfitzinger reaction. A U.S. patent describes a process where isatin is reacted with a haloacetone in the presence of a base.[2]

Reaction Workflow:

Sources

A Technical Guide to the Solubility of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties that govern the compound's solubility. It offers a predictive solubility profile across a range of common organic solvents, grounded in the principles of molecular interactions. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility, ensuring accuracy and reproducibility in the laboratory.

Introduction: The Significance of Solubility

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is a heterocyclic compound built upon a quinoline core. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the basis for numerous pharmaceuticals and serving as versatile intermediates in organic synthesis, including for dyes.[1][2] The solubility of any active compound or intermediate is a critical physical property that dictates its utility and application. For drug development professionals, solubility impacts formulation, bioavailability, and administration routes. For synthetic chemists, it governs the choice of reaction solvents, purification strategies (like crystallization), and the efficiency of analytical characterization.

This guide moves beyond a simple data sheet, explaining the causal relationships between the molecule's structure and its behavior in solution, thereby empowering researchers to make informed decisions in their experimental designs.

Part 1: Physicochemical Properties & Their Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and its ability to form favorable intermolecular interactions with solvent molecules. The widely-cited principle of "like dissolves like" serves as a useful starting point, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3]

Molecular Structure Analysis:

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate possesses a hybrid structure with both polar and non-polar characteristics:

-

Quinoline Core: A bicyclic aromatic system that is predominantly non-polar and hydrophobic. It readily participates in π-π stacking and van der Waals interactions, favoring solubility in aromatic or non-polar solvents.

-

Hydroxyl Group (-OH): Located at the 3-position, this group is highly polar. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs).

-

Methyl Carboxylate Group (-COOCH₃): This ester group at the 4-position contributes significant polarity through its carbonyl oxygen (a strong hydrogen bond acceptor) and the ester oxygen.

-

Methyl Group (-CH₃): A small, non-polar alkyl group at the 2-position that adds to the molecule's hydrophobic character.

The interplay of these functional groups means the molecule can engage in a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces. Its overall solubility in a given solvent depends on the net energy change of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Key Physicochemical Properties:

While extensive experimental data for this specific methyl ester is not widely published, we can infer its properties from its parent carboxylic acid and related structures.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₂H₁₁NO₃ | Calculated from structure. |

| Molecular Weight | 217.22 g/mol | Calculated from structure. |

| Parent Acid (CAS) | 117-57-7 (3-Hydroxy-2-methylquinoline-4-carboxylic acid) | [4] |

| Appearance | Likely a yellow to off-white crystalline solid. | The parent acid is a yellow powder.[4] |

| Predicted LogP | 1.0 - 2.0 | Estimated based on similar quinoline structures, indicating moderate lipophilicity.[5] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Structural analysis. |

| Hydrogen Bond Acceptors | 3 (hydroxyl oxygen, two ester oxygens) | Structural analysis. |

Part 2: Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. For quantitative applications, these predictions must be confirmed via experimental determination as described in Part 3.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions are possible between the solvent's hydroxyl groups and the compound's hydroxyl and ester groups. |

| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions are expected. DMSO and DMF are excellent solvents for compounds with multiple polar functional groups.[5] Acetone should also be a good solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can accept hydrogen bonds and have sufficient polarity to interact with the ester and hydroxyl groups, while also solvating the quinoline ring. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Solubility is expected to be lower than in more polar solvents. THF will likely be a better solvent than diethyl ether due to its higher polarity. |

| Aromatic | Toluene, Benzene | Low to Moderate | Favorable π-π stacking interactions between the solvent and the quinoline ring are possible, but the polar groups will limit overall solubility. |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane | Very Low / Insoluble | The significant polarity from the hydroxyl and ester groups prevents effective solvation by non-polar solvents.[6] |

Part 3: Experimental Determination of Solubility

To obtain reliable, quantitative solubility data, a standardized experimental protocol is essential. The Equilibrium Shake-Flask method is a gold-standard technique known for its accuracy.[7]

Workflow for Solubility Determination

The following diagram outlines the logical steps for the experimental determination of equilibrium solubility.

Caption: A stepwise workflow for determining equilibrium solubility.

Detailed Protocol: Equilibrium Shake-Flask Method

This protocol provides a self-validating system to ensure true equilibrium solubility is measured.

1. Materials and Preparation:

-

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate (verify purity, >98%).

-

High-purity (e.g., HPLC grade) organic solvents of interest.

-

Calibrated analytical balance.

-

Glass vials with Teflon-lined screw caps.

-

Orbital shaker or rotator in a temperature-controlled incubator.

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents).

-

Calibrated pipettes and volumetric flasks.

-

Validated analytical instrument (HPLC-UV or UV-Vis Spectrophotometer).

2. Experimental Procedure:

-

Addition of Solute: Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 5-10 mg of solid to 1 mL of solvent).

-

Addition of Solvent: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the slurries for at least 24 hours. Vigorous shaking ensures maximum surface area contact between the solute and solvent.

-

Phase Separation: After the initial equilibration period (e.g., 24 hours), remove the vials and allow the excess solid to settle. For fine suspensions, centrifugation (e.g., 10,000 rpm for 10 minutes) is highly recommended to obtain a clear supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. Perform a pre-determined, accurate dilution of the filtrate into a suitable volumetric flask using the same solvent to bring the concentration within the linear range of the analytical method.

-

Continued Equilibration (Trustworthiness Step): Return the original sample vials to the shaker and continue agitating for another 24 hours (48 hours total). Repeat the sampling and analysis procedure. If the concentration measured at 48 hours is within ±5% of the concentration at 24 hours, equilibrium can be considered achieved.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from analysis) × (Dilution Factor)

Part 4: Common Challenges and Troubleshooting

-

Metastable Solutions: Rapidly dissolving a compound, especially with heat, can create a supersaturated, metastable solution that may precipitate over time. The equilibrium method described above avoids this by approaching saturation from a slurry.

-

Compound "Crashing Out": When a compound dissolved in a high-solubility solvent (like DMSO) is added to a bulk medium where it is less soluble (e.g., an aqueous buffer), it can rapidly precipitate.[8] To mitigate this, use the lowest possible concentration of the stock solvent and consider a stepwise dilution into the final medium.

-

Effect of Impurities: The presence of water or other impurities in organic solvents can significantly alter the measured solubility. Always use high-purity solvents.

-

pH Dependence: While less critical for this ester than for its parent carboxylic acid, extreme pH conditions in mixed aqueous-organic systems could potentially lead to hydrolysis of the ester over long incubation times, affecting results. For purely organic solvents, this is not a concern.

-

Thermal Degradation: When using heat to aid dissolution, ensure the compound is thermally stable at that temperature to avoid degradation, which would lead to inaccurate measurements.[9]

Conclusion

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is a moderately polar compound whose solubility is governed by its capacity for hydrogen bonding and dipole-dipole interactions. It is predicted to be highly soluble in polar organic solvents such as alcohols, DMSO, and DMF, with decreasing solubility in less polar media. For all critical applications in research and development, this predicted profile must be substantiated with rigorous, quantitative data. The equilibrium shake-flask method detailed herein provides a robust and reliable framework for obtaining such data, forming an essential component of the compound's comprehensive physicochemical characterization.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159435398, C22H18N2O6.

- (2023, August 31). Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- BenchChem. (n.d.). Enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions.

- (2025, August 25). 3-Hydroxy-2-methylquinoline-4-carboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67024, 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-.

- Vulcanchem. (n.d.). Methyl 4-hydroxy-8-methylquinoline-2-carboxylate - 849022-03-3.

- Google Patents. (n.d.). US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.

- Sigma-Aldrich. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97.

- International Journal for Multidisciplinary Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- BenchChem. (n.d.). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide.

- (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid | Dyes Intermediate.

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. shubhamspecialty.com [shubhamspecialty.com]

- 3. chem.ws [chem.ws]

- 4. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl- | C11H9NO3 | CID 67024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Derivatives of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate: Synthesis, Bioactivity, and Therapeutic Potential

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and pharmacologically active compounds.[1][2] This guide focuses on a specific, highly versatile member of this family: Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate and its derivatives. This core structure serves as a foundational template for developing novel therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] We will explore the synthetic pathways to this scaffold, delve into the structure-activity relationships (SAR) that govern its efficacy, and provide detailed experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Chapter 1: The Quinoline-4-Carboxylate Scaffold: A Gateway to Bioactivity

Quinoline (1-aza-naphthalene) is a heterocyclic aromatic compound that has proven to be an exceptionally fruitful scaffold for drug discovery.[6][7] Its derivatives are known to exhibit a vast range of biological activities, from antimalarial (e.g., Chloroquine) and antibacterial (e.g., Ciprofloxacin) to anticancer and antiviral applications.[3][7] The unique electronic properties of the bicyclic system, combined with its structural rigidity and capacity for diverse functionalization, allow for fine-tuning of its interactions with various biological targets.

The subject of this guide, the 3-Hydroxy-2-methylquinoline-4-carboxylate core, is a particularly valuable intermediate.[8] Its key structural features—the hydroxyl group at position 3, the methyl group at position 2, and the carboxylate at position 4—provide multiple reactive handles for chemical modification, enabling the creation of extensive libraries of derivatives for biological screening. This strategic positioning of functional groups is crucial for establishing specific interactions with enzyme active sites and receptors, making it a gateway to potent and selective therapeutic agents.[8][9]

Chapter 2: Synthetic Strategies and Derivatization

The construction of the quinoline ring system is a well-established field in organic chemistry. The Pfitzinger reaction is a classical and highly effective method for synthesizing quinoline-4-carboxylic acids, including the core scaffold of interest.[8][10]

The Pfitzinger Reaction: A Cornerstone Synthesis

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10] The reaction proceeds through the opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound and subsequently cyclizes to form the quinoline-4-carboxylic acid.[10]

This method is highly versatile, as variations in both the isatin and the carbonyl reactant allow for the synthesis of a wide array of substituted quinolines. For the synthesis of the core scaffold, the reaction between isatin and ethyl acetoacetate is a common route.

General Derivatization Workflow

Once the core Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is synthesized, its derivatives can be readily prepared through standard chemical transformations. The ester at the C4 position can be hydrolyzed to the carboxylic acid or converted to amides, the hydroxyl group at C3 can be alkylated or acylated, and the benzene portion of the quinoline ring can undergo electrophilic substitution. This workflow allows for systematic exploration of the chemical space around the core scaffold.

Caption: General workflow for synthesis and derivatization.

Chapter 3: Therapeutic Potential and Structure-Activity Relationships (SAR)

Derivatives of the quinoline-4-carboxylate scaffold have demonstrated significant promise across multiple therapeutic areas. The specific substitutions on the quinoline ring system critically influence their biological activity and target selectivity.

Anticancer Activity

Quinoline derivatives are a rich source of anticancer agents, acting through various mechanisms including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[4] A particularly interesting target for this class of compounds is human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that is essential for cancer cell proliferation.[1][11][12]

Structure-Activity Relationship Insights:

-

C2 Position: Bulky aryl groups at the C2 position often enhance cytotoxicity. For example, 2-phenylquinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[13]

-

C4 Position: The presence of a carboxylic acid or carboxamide at the C4 position is crucial for activity.[14] Conversion of the acid to various amides can modulate potency and selectivity.

-

C6/C7 Positions: Substitution on the benzene ring, such as a chloro group at C6 or a bulky alkoxy group at C7, has been shown to be beneficial for antiproliferative activity.[14][15][16]

-

Lipophilicity: A direct correlation has been observed between increased lipophilicity (higher cLogP values) and better cytotoxic effects in certain cancer cell lines.[13]

Table 1: Representative Anticancer Activity of Quinoline-4-Carboxylate Derivatives

| Compound ID | C2-Substituent | C6-Substituent | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 3j | 4-hydroxy-3-methoxyphenyl | Chloro | MCF-7 (Breast) | Potent (82.9% growth reduction) | [14] |

| 13 | 3,4-methylenedioxyphenyl | Bromo | HeLa (Cervical) | 8.3 | [13] |

| 12 | 3,4-methylenedioxyphenyl | Chloro | PC3 (Prostate) | 31.37 | [13] |

| 10g | H (4-amine side chain) | H (7-alkoxy sub.)| Multiple Lines | < 1.0 |[15] |

Antimicrobial and Antifungal Activity

The quinoline scaffold is the basis for the quinolone class of antibiotics. Derivatives of quinoline-4-carboxylic acid have also been shown to possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[6][17][18][19] The mechanism often involves altering cell permeability and morphology.[17][18]

Structure-Activity Relationship Insights:

-

Acids vs. Amides: Substituted quinoline-4-carboxylic acids generally exhibit higher antimicrobial effects than their corresponding quinoline-4-carboxamide derivatives.[17][18]

-

C2 Substituents: The nature of the substituent at the C2 position can modulate the spectrum of activity.

-

Iodine Substitution: The introduction of iodine into the quinoline ring can confer specific antibacterial effects against strains like S. epidermidis and antifungal activity against C. parapsilosis.[20]

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Target Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1-alkoxy-4-oxo-3-quinolinecarboxylic acids | Gram-negative bacteria, S. aureus | In vitro activity | Comparable to N-ethyl derivatives | [19] |

| 2-substituted quinoline-4-carboxylic acids | Botrytis cinerea (fungus) | Morphological changes | Profound changes in hyphal tips | [17][18] |

| Iodo-quinoline derivatives | S. epidermidis | Antibacterial | Effective | [20] |

| Iodo-quinoline derivatives | C. parapsilosis | Antifungal | Effective |[20] |

Antiviral Activity

A promising strategy in antiviral drug discovery is to target host-cell factors required for viral replication, which can reduce the likelihood of drug resistance.[11] As mentioned, human DHODH is a key enzyme in pyrimidine synthesis, and its inhibition starves the virus of the necessary building blocks for replication. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors with broad-spectrum antiviral activity.[3][11]

Mechanism of Action: DHODH Inhibition DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, quinoline derivatives deplete the intracellular pool of pyrimidines (uridine, cytidine), which are essential for the synthesis of viral RNA and DNA. This host-targeting mechanism makes them effective against a range of viruses.

Caption: Inhibition of the pyrimidine biosynthesis pathway.

Structure-Activity Relationship Insights:

-

C6/C7 Halogenation: Replacing a chlorine at C7 with a fluorine atom can significantly boost antiviral activity.[3][11]

-

C2 Substituent: A bulky, lipophilic biaryl ether substituent at the C2 position is highly favorable for potent DHODH inhibition.[11] For instance, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid is an extremely potent inhibitor of DHODH (IC50 = 1 nM) and viral replication (EC50 = 2 nM for VSV).[11]

Table 3: Representative Antiviral Activity of Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | C7-Substituent | Antiviral Activity (VSV) | hDHODH Inhibition | Reference |

|---|---|---|---|---|

| C11 | Cl | IC50 = 1.10 µM | Active | [11] |

| C12 | F | EC50 = 0.11 µM | More Active | [11] |

| C13 | Br | EC50 = 3.10 µM | Less Active | [11] |

| C16 | NO2 | EC50 = 1.98 µM | Less Active |[11] |

Chapter 4: Experimental Protocols

Scientific integrity requires reproducible and well-defined methodologies. The following protocols provide a framework for the synthesis and biological evaluation of the described compounds.

Protocol: Synthesis of 2-Methyl-3-hydroxyquinoline-4-carboxylic Acid (Pfitzinger Reaction)

This protocol is a representative procedure for synthesizing the core quinoline scaffold.

Materials:

-

Isatin

-

Acetone

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Hydrochloric Acid (HCl), concentrated

-

Standard laboratory glassware, magnetic stirrer, heating mantle

Procedure:

-

Preparation of Base: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol with stirring until a homogenous solution is formed.

-

Reaction Initiation: To the ethanolic KOH solution, add isatin. Heat the mixture to reflux with continuous stirring until the isatin dissolves completely, forming the potassium salt of isatic acid.

-

Addition of Carbonyl: Slowly add acetone to the reaction mixture. The color of the solution will typically change.

-

Reflux: Maintain the reaction at reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to Congo red paper with dilute hydrochloric acid.

-

Isolation: The product, 2-methyl-3-hydroxyquinoline-4-carboxylic acid, will precipitate as a yellow solid.[21]

-

Purification: Filter the precipitate using suction filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22] It is commonly used to determine the IC50 values of potential anticancer compounds.

Materials:

-

Human cancer cell line (e.g., HCT-116, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), sterile solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates, sterile

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[22]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate scaffold and its derivatives represent a highly versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of the core and the potential for diverse functionalization allow for the systematic exploration of structure-activity relationships. Research has clearly demonstrated potent anticancer, antimicrobial, and antiviral activities within this compound class, often driven by specific molecular mechanisms such as the inhibition of human DHODH.

Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Advanced molecular modeling and co-crystallization studies, like those performed for DHODH inhibitors, will be instrumental in designing next-generation derivatives with enhanced potency and selectivity.[11][12] By integrating rational design with robust biological evaluation, the full therapeutic potential of this privileged scaffold can be realized, paving the way for novel treatments for a range of human diseases.

References

- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed.

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). PubMed Central.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.

- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2009, August 8). ResearchGate.

- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013, April 24). NIH.

- Quinoline‐based compounds 1–4 designed for activity examination against SARS‐CoV‐2. (n.d.). Wiley Online Library.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2022, August 6). ResearchGate.

- Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. (n.d.). PubMed.

- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI.

- Review on recent development of quinoline for anticancer activities. (n.d.). Taylor & Francis Online.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017, March 19). ResearchGate.

- Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. (n.d.). PMC - NIH.

- Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. (2022, August 10). ResearchGate.

- Exploring the Synthesis of Quinoline Derivatives Using 3-Hydroxy-2-methyl-4-quinolinecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. (n.d.). Google Patents.

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2023, August 27). PMC.

- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019, January 15). PubMed.

- Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Comparative Guide for Researchers. (n.d.). Benchchem.

- Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. (n.d.). Benchchem.

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI.

- Biologically important hydroxyquinolines and quinolinecarboxylic acids. (n.d.). ResearchGate.

- Methyl 3-hydroxyquinoline-4-carboxylate|CAS 73776-18-8. (n.d.). Benchchem.

- 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97 117-57-7. (n.d.). Sigma-Aldrich.

- Biological activities of quinoline derivatives. (n.d.). PubMed.

- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018, September 28). PubMed.

- (PDF) Biological Activities of Quinoline Derivatives. (2011, August 8). ResearchGate.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, May 4). Journal of Medicinal Chemistry - ACS Publications.

Sources

- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 3-ヒドロキシ-2-メチル-4-キノリンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

theoretical calculations on Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

An In-Depth Technical Guide to the Theoretical and Computational Investigation of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Foreword: From Privileged Scaffold to Predictive Power

The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds exhibiting a vast array of biological activities, from anticancer to antimicrobial.[1] This guide focuses on a specific, promising derivative: Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate . Its unique arrangement of a hydroxyl group, a methyl group, and a methyl ester on this potent scaffold presents a compelling case for detailed investigation.

Traditional laboratory synthesis and testing are indispensable but are also resource-intensive. This whitepaper serves as a technical guide for researchers, chemists, and drug development professionals on leveraging theoretical calculations to dissect this molecule at a quantum level. We will explore how modern computational chemistry, particularly Density Functional Theory (DFT), can predict its structural, spectroscopic, and electronic properties, thereby guiding rational drug design, anticipating its behavior, and accelerating the discovery pipeline before a single reagent is measured.

Section 1: Foundational Strategy for Computational Analysis

The journey from a chemical name to predictive insight begins with a robust computational strategy. This section outlines the essential preparatory steps and the logic underpinning the theoretical workflow.

The Digital Blueprint: Establishing the Molecular Structure

Every theoretical calculation begins with an accurate three-dimensional representation of the molecule. For Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, the initial structure can be generated from its SMILES string (COC(=O)C1=C(O)C(C)=NC2=CC=CC=C21) or IUPAC name using molecular modeling software such as Avogadro or ChemDraw. This initial geometry is a mere starting point—an unrefined guess that will be rigorously optimized using quantum mechanics.

The 'Why': Rationale for a Computational-First Approach

Choosing to begin with theoretical calculations is a strategic decision rooted in efficiency and insight. This approach allows us to:

-

Predict Stability and Structure: Determine the most stable 3D conformation, including key intramolecular interactions like hydrogen bonding, which dictate the molecule's physical and biological properties.

-

Simulate and Validate Spectra: Calculate spectroscopic signatures (IR, NMR) that can later be used to confirm the identity and purity of a synthesized compound.[2]

-

Map Reactivity: Visualize the molecule's electronic landscape to predict sites susceptible to nucleophilic or electrophilic attack, guiding synthesis and understanding potential metabolic pathways.

-

Screen for Drug-Likeness: Perform in silico assessments of pharmacokinetic properties (ADMET) to identify potential liabilities early, saving significant time and resources.[3]

Workflow Overview: A Roadmap to Predictive Data

The comprehensive computational analysis follows a structured, multi-stage process. Each stage builds upon the last, moving from fundamental quantum mechanics to applied drug discovery metrics.

Caption: Overall workflow for the theoretical analysis of the title compound.

Section 2: Quantum Chemical Deep Dive with Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry, offering an exceptional balance of accuracy and computational cost for organic molecules.[2][4] It forms the core of our investigation.

Protocol: Geometry Optimization and Frequency Validation

The first and most critical step is to find the molecule's lowest energy conformation.

Methodology:

-

Software Selection: Utilize a quantum chemistry package like Gaussian, ORCA, or GAMESS.

-

Functional and Basis Set Choice: The choice of functional and basis set is paramount. For this molecule, a well-tested combination is the B3LYP functional with the 6-311++G(d,p) basis set .

-

Causality: B3LYP is a hybrid functional renowned for its reliability in predicting geometries and energies for a wide range of organic systems. The 6-311++G(d,p) basis set is robust; the ++ indicates diffuse functions on all atoms, crucial for accurately describing lone pairs and potential hydrogen bonds, while (d,p) adds polarization functions to allow for non-spherical electron density distribution, essential for systems with pi-bonding and heteroatoms.[5]

-

-

Execution: Submit the initial structure for geometry optimization. This is an iterative process where the software calculates forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.

-

Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory.

-

Trustworthiness: A true energy minimum is confirmed by the absence of any imaginary frequencies.[5] The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring further structural refinement.

-

Analysis of the Optimized Structure

The optimized geometry reveals critical structural parameters. A key feature in Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate is the potential for a strong intramolecular hydrogen bond between the 3-hydroxyl proton and the carbonyl oxygen of the 4-carboxylate group. This interaction rigidifies the structure and significantly influences its electronic properties and receptor binding potential.

| Structural Parameter | Description | Expected Finding |

| O-H···O=C Distance | Intramolecular H-bond length | Short (~1.8 - 2.0 Å), indicating a strong interaction. |

| C3-C4-C=O Dihedral | Planarity of the ester group | Near 0° or 180°, suggesting conjugation with the quinoline ring. |

| Quinoline Ring | Aromaticity | Bond lengths will be intermediate between single and double bonds. |

Protocol: Simulating Spectroscopic and Electronic Properties

With a validated structure, we can now predict various properties.

Methodology:

-

IR Spectrum: The output of the frequency calculation directly provides the vibrational modes and their intensities, which can be plotted to generate a theoretical IR spectrum.

-

NMR Spectrum: Calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the same DFT level. The results provide theoretical ¹H and ¹³C chemical shifts that can be directly compared to experimental data for structural validation.[2]

-

Electronic Properties:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.[2] A smaller gap suggests the molecule is more polarizable and reactive.

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface. This map plots the electrostatic potential onto the electron density surface, visually identifying regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.[2]

-

Caption: The HOMO-LUMO energy gap dictates electronic transitions and reactivity.

| Calculated Electronic Property | Significance |

| HOMO Energy | Correlates with ionization potential; ability to donate electrons. |

| LUMO Energy | Correlates with electron affinity; ability to accept electrons. |

| HOMO-LUMO Gap | Index of chemical stability and reactivity. |

| Dipole Moment | Measures overall polarity, influencing solubility and intermolecular forces. |

| MEP Minima/Maxima | Identifies specific sites for H-bonding and chemical reactions. |

Section 3: Bridging Theory and Application in Drug Development

The true power of theoretical calculations lies in their ability to predict a molecule's potential as a therapeutic agent. This section translates the fundamental quantum data into actionable insights for drug discovery.

Protocol: In Silico ADMET Profiling

A promising drug candidate must not only be active but also possess favorable pharmacokinetic properties.

Methodology:

-

Tool Selection: Utilize freely available and widely respected web servers such as SwissADME or ProTox-II .[3]

-

Input: Submit the SMILES string of the molecule.

-

Analysis: Scrutinize the output for key drug-like properties.

-

Lipophilicity (LogP): The octanol-water partition coefficient. An ideal range is typically between 1 and 3 for good oral bioavailability.

-

Solubility (LogS): Predicts aqueous solubility, critical for absorption.

-

Lipinski's Rule of Five: A set of criteria (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) that helps evaluate if a compound is likely to be an orally active drug.

-

Toxicity Prediction: Assess for potential flags like mutagenicity, carcinogenicity, or hepatotoxicity.[3]

-

| ADMET Parameter | Importance in Drug Development |

| Gastrointestinal Absorption | High probability is desired for oral drugs. |

| Blood-Brain Barrier (BBB) Permeation | Essential for CNS targets, undesirable for peripheral targets. |

| CYP450 Inhibition | Predicts potential for drug-drug interactions. |

| Drug-Likeness Score | Overall assessment based on established rules. |

Protocol: Molecular Docking Simulations

Molecular docking predicts how our molecule (the "ligand") binds to the active site of a protein target, providing insights into its potential mechanism of action and binding affinity.

Methodology:

-

Target Selection: Based on the known pharmacology of quinoline derivatives, a relevant protein target must be chosen. Examples include Epidermal Growth Factor Receptor (EGFR) for anticancer activity or DNA Gyrase for antibacterial effects.[2][6][7]

-

Preparation (Receptor & Ligand):

-

Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare it by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand: Use the DFT-optimized structure of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate as the input ligand geometry.

-

-

Docking Execution: Use software like AutoDock Vina or Schrödinger's Glide. The program will systematically sample different orientations and conformations of the ligand within the protein's binding site.

-

Analysis:

-

Binding Energy/Docking Score: The primary output is a score (e.g., in kcal/mol) that estimates the binding affinity. More negative scores typically indicate stronger binding.

-

Binding Pose and Interactions: Visualize the top-ranked pose to identify specific interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—with key amino acid residues in the active site. This is crucial for understanding the Structure-Activity Relationship (SAR).

-

Caption: A streamlined workflow for performing molecular docking studies.

Conclusion and Future Outlook

This guide has outlined a comprehensive theoretical framework for the analysis of Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate . By employing a synergistic workflow of DFT calculations, ADMET prediction, and molecular docking, we can construct a detailed, multi-faceted profile of this molecule. The data generated—from its most stable 3D structure and electronic reactivity to its predicted drug-likeness and protein binding modes—provides an invaluable foundation for any research program.